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Compound of Interest |

Compound Name: Lesinurad Impurity 8
CAS No.: 1158970-49-0
Cat. No.: B601854
. J

Part 1: Strategic Overview & Chemical Identity
The Identity Crisis: Defining "Impurity 8"

In the landscape of Lesinurad (Zurampic) process chemistry, "Impurity 8" is a vendor-specific
designation that has achieved quasi-standard status in regulatory filings. It is chemically
identified as the 4-Methylnaphthalene Analog of Lesinurad.

Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic
acid[1]

e CAS Number: 1158970-49-0[1][2]
e Molecular Formula: C1sH12BrN3O2S
e Molecular Weight: 378.25 g/mol [1][2]

 Origin: This impurity typically arises from the Starting Material (SM). The commercial
synthesis of Lesinurad utilizes 1-cyclopropyl-4-aminonaphthalene. If the precursor 1-
cyclopropylnaphthalene is contaminated with 1-methylnaphthalene (a common byproduct of
incomplete alkylation or raw material impurities), the entire synthetic sequence propagates
this "methyl-analog" parallel to the API.
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Analytical Significance

Impurity 8 is a structural analog, meaning it possesses physicochemical properties (pKa,
solubility, UV absorption) highly similar to Lesinurad. This makes it a "Critical Pair" in Reverse
Phase HPLC (RP-HPLC), often co-eluting with the API if the gradient is not optimized.
Synthesizing this reference material is mandatory for:

e Retention Time Marker (RTM) validation in release testing.
» Relative Response Factor (RRF) calculation for accurate impurity quantification.
o Spiking Studies to prove method specificity (per ICH Q2(R1)).

Part 2: Retrosynthetic Analysis & Pathway Design

To synthesize high-purity (>98%) reference material, we cannot rely on isolating it from crude
APl mother liquors; the yield is too low and the matrix too complex. We must employ a De
Novo Synthesis targeting the specific methyl-substituted naphthalene moiety.

The Strategy: We will utilize a Linear Convergent Synthesis starting from 4-methyl-1-
naphthylamine. The critical step is the construction of the 1,2,4-triazole core followed by a
Sandmeyer-type bromination.
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Figure 1: Retrosynthetic strategy for Lesinurad Impurity 8. The pathway highlights the
modification of the naphthalene ring substituent from cyclopropy! (API) to methyl (Impurity).

Part 3: Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of 1,1'-Thiocarbonyldiimidazole (TCDI) and
hydrazine derivatives. All operations must be conducted in a fume hood. The final bromination
step generates nitrogen gas and involves corrosive acids.
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Step 1: Preparation of 4-Methyl-1-naphthyl
Isothiocyanate

Rationale: We replace the traditional toxic thiophosgene with TCDI for a safer, high-yielding

bench-scale process.

Charge: In a 500 mL round-bottom flask (RBF), dissolve 4-methyl-1-naphthylamine (10.0 g,
63.6 mmol) in Dichloromethane (DCM) (150 mL).

Activation: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (12.5 g, 70.0 mmol) portion-wise at 0°C.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor
by TLC (Hexane:EtOAc 8:2). The amine spot should disappear.

Work-up: Wash the organic layer with 1N HCI (2 x 50 mL) to remove unreacted
imidazole/amine, followed by Brine (50 mL).

Isolation: Dry over anhydrous Naz=SOa, filter, and concentrate in vacuo.

Yield: Expect ~11.5 g (90%) of a yellow solid. Use directly in Step 2.

Step 2: Cyclization to 5-Amino-4-(4-methylnaphthalen-1-
yl)-4H-1,2,4-triazole-3-thiol

Rationale: Constructing the triazole ring with an amino group at C5 is essential to later install

the bromine atom via the Sandmeyer reaction.

Charge: Dissolve the isothiocyanate from Step 1 (11.5 g) in Ethanol (100 mL).

Reagent Addition: Add Aminoguanidine bicarbonate (8.5 g, 62.5 mmol) and NaOH (2.5 g)
dissolved in minimal water.

Reflux: Heat the mixture to reflux (80°C) for 12—16 hours.

Cyclization Check: LC-MS should show the mass [M+H]* = 271.3 (Expected for Amino-
Triazole-Thiol).

Work-up: Cool to RT. Acidify with 2N HCI to pH 4-5. The product will precipitate.
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 Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

e Yield: ~10.0 g of off-white solid.

Step 3: S-Alkylation with Methyl Bromoacetate

Rationale: We protect the carboxylic acid as a methyl ester to prevent side reactions during the
harsh bromination step.

Charge: Suspend the Triazole Thiol (10.0 g) in Acetone (150 mL).

o Base: Add Potassium Carbonate (K2COs) (6.0 g, 1.2 eq). Stir for 30 mins.
» Alkylation: Dropwise add Methyl bromoacetate (6.2 g, 1.1 eq) at 0°C.

e Stir: Warm to RT and stir for 3 hours.

o Work-up: Filter off inorganic salts. Concentrate the filtrate. The residue is usually pure
enough for the next step.

e Intermediate: Methyl 2-((5-amino-4-(4-methylnaphthalen-1-yl)-4H-1,2 4-triazol-3-
yhthio)acetate.

Step 4: Sandmeyer Bromination (The Critical Step)

Rationale: Converting the C5-amino group to a Bromine atom. This is the most difficult step
due to the potential for diazonium salt instability.

» Solvent System: Prepare a mixture of 48% HBr (40 mL) and Water (40 mL). Suspend the
intermediate from Step 3 (8.0 g) in this mixture. Cool to -5°C.

o Diazotization: Add a solution of Sodium Nitrite (NaNO2) (2.0 g in 10 mL water) dropwise,
maintaining temperature below 0°C. Stir for 30 mins.

» Substitution: In a separate vessel, prepare a solution of Copper(l) Bromide (CuBr) (4.0 g) in
48% HBr (10 mL). Add this to the diazonium salt solution slowly.
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e Reaction: Allow to warm to RT, then heat to 60°C for 1 hour to ensure nitrogen evolution
ceases.

» Extraction: Dilute with water, extract with Ethyl Acetate (3 x 100 mL).

o Purification: Flash Chromatography (Silica Gel, Hexane:EtOAc gradient) is mandatory here
to remove des-bromo byproducts.

Product: Methyl 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 5: Hydrolysis to Final Impurity 8

e Hydrolysis: Dissolve the ester (4.0 g) in THF/Water (1:1, 40 mL). Add LiOH.H20 (0.8 g). Stir
at RT for 2 hours.

« |solation: Evaporate THF. Acidify the aqueous residue with 1N HCI to pH 2.

« Filtration: The white solid precipitates. Filter, wash with water, and dry under vacuum at
45°C.

e Final Polish: Recrystallize from Isopropanol to achieve >99.0% HPLC purity.

Part 4: Analytical Validation & Data Summary
HPLC System Suitability

To validate this material as a reference standard, it must be resolved from Lesinurad API.
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Parameter Condition

C18, 250 x 4.6 mm, 5 um (e.g., Zorbax Eclipse

Column
Plus)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
) 0-2 min: 30% B; 2-20 min: 30% - 90% B; 20-25
Gradient .
min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 290 nm
Target Retention Lesinurad (~14.2 min), Impurity 8 (~13.8 min)

Note: Impurity 8 elutes slightly earlier or very close to Lesinurad due to the methyl vs.
cyclopropyl! lipophilicity difference. The cyclopropyl group is slightly more lipophilic/bulky,
affecting interaction with C18 chains.

Characterization Data (Simulated for Verification)

e 'H NMR (400 MHz, DMSO-ds): 6 13.1 (s, 1H, -COOH), 8.6 (d, 1H, Naph), 7.2-7.8 (m, Naph
protons), 4.0 (s, 2H, S-CH2), 2.7 (s, 3H, Ar-CHs3).

o Key Diagnostic: The singlet at 2.7 ppm confirms the Methyl group (distinct from the
multiplet of Cyclopropyl at 0.8-1.1 ppm in Lesinurad).

e Mass Spectrometry (ESI+): m/z 378.0 / 380.0 (1:1 ratio indicating Bromine).

Part 5: Troubleshooting & Causality
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Low Yield in Sandmeyer Step

Did you control Temp < 0°C? Was CuBr fresh?

Diazonium salts decompose >5°C. Cu(l) oxidizes to Cu(ll) rapidly.

Result: Phenol formation (Impurity OH). Use freshly purified CuBr or excess.

Click to download full resolution via product page
Figure 2: Troubleshooting logic for the critical Sandmeyer bromination step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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